HMPL-523 -

HMPL-523

Catalog Number: EVT-255915
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Overview

HMPL-523, also known as Sovleplenib, is a selective small molecule inhibitor targeting the spleen tyrosine kinase. It is primarily developed for the treatment of various hematological malignancies, particularly non-Hodgkin lymphoma and chronic immune thrombocytopenia. The compound has shown promising efficacy in early clinical trials, demonstrating a favorable safety profile and potential therapeutic benefits for patients with relapsed or refractory conditions. HMPL-523 is classified as a kinase inhibitor, specifically aimed at disrupting signaling pathways crucial for the survival and proliferation of malignant B-cells.

Source and Classification

HMPL-523 is synthesized by Hutchison MediPharma Limited, a biopharmaceutical company focused on developing innovative therapeutics for cancer and autoimmune diseases. It belongs to the class of small molecule inhibitors that target specific kinases involved in cellular signaling pathways. The compound's mechanism of action is centered on inhibiting the activity of spleen tyrosine kinase, which plays a pivotal role in the B-cell receptor signaling pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of HMPL-523 involves several key steps that optimize yield and purity. Initial synthetic routes typically start with commercially available precursors, which undergo various chemical transformations including condensation reactions, cyclization, and functional group modifications.

  1. Starting Materials: The synthesis begins with accessible aromatic compounds that can be modified through electrophilic substitution or nucleophilic addition.
  2. Key Reactions: Key reactions may include:
    • Amide Coupling: To form critical intermediates.
    • Cyclization Reactions: To establish the triazolopyridine core structure.
    • Deprotection Steps: To remove protecting groups used during synthesis.

The synthesis has been refined over time to enhance scalability and reduce costs while maintaining the compound's efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of HMPL-523 features a triazolopyridine framework, which is crucial for its interaction with the target enzyme.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Characteristics: The compound exhibits multiple functional groups that facilitate binding to the active site of spleen tyrosine kinase, including hydrogen bond donors and acceptors.

Visualization

A detailed structural representation can be obtained through computational modeling techniques, which illustrate how HMPL-523 fits into the binding pocket of its target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

HMPL-523 undergoes specific chemical reactions that are critical to its function as a kinase inhibitor:

  1. Binding Affinity: The compound binds to the active site of spleen tyrosine kinase through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: By occupying the active site, HMPL-523 prevents substrate phosphorylation, thereby disrupting downstream signaling pathways essential for tumor cell survival.

Experimental data from binding assays indicate that HMPL-523 exhibits low nanomolar inhibitory concentrations against its target.

Mechanism of Action

Process and Data

HMPL-523 exerts its therapeutic effects by selectively inhibiting spleen tyrosine kinase activity within B-cells:

  1. Disruption of B-cell Signaling: By inhibiting spleen tyrosine kinase, HMPL-523 interferes with the B-cell receptor signaling pathway, leading to reduced proliferation and survival of malignant B-cells.
  2. Clinical Implications: This mechanism is particularly relevant in treating lymphomas where aberrant B-cell signaling contributes to disease progression.

Preclinical studies have demonstrated significant reductions in tumor growth in models treated with HMPL-523.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may require specific handling to maintain integrity.
  • pH Sensitivity: Stability may vary with pH; optimal conditions should be maintained during formulation development.

Data from analytical characterization methods such as nuclear magnetic resonance spectroscopy confirm the purity and identity of HMPL-523.

Applications

Scientific Uses

HMPL-523 is primarily investigated for its potential applications in treating:

  1. Non-Hodgkin Lymphoma: Clinical trials are ongoing to evaluate its efficacy in patients with various subtypes of lymphoma.
  2. Chronic Immune Thrombocytopenia: Studies are assessing its safety and effectiveness in patients suffering from this autoimmune condition.
  3. Other Hematological Malignancies: Research continues into its broader applicability across different types of blood cancers.

The ongoing clinical trials aim to establish dosing regimens, safety profiles, and long-term outcomes associated with HMPL-523 treatment.

Properties

Product Name

HMPL-523

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HMPL-523; HMPL 523; HMPL523.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.